(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
Overview
Description
(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate, also known as BF-1, is a novel fluorescent probe that has been widely used in scientific research. This compound has attracted much attention due to its unique structure and properties, which make it an ideal tool for studying biological processes and mechanisms.
Mechanism of Action
The mechanism of action of (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves the binding of the compound to specific biological targets, such as proteins or enzymes. The binding of this compound to these targets induces a conformational change, which leads to the activation or inhibition of the target. The fluorescence of this compound is also affected by the binding of the compound to the target, which allows for the detection and imaging of the target.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. This compound has low toxicity and is not metabolized by the body. This compound has been used in various in vivo and in vitro experiments without causing any adverse effects on the subjects.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate in lab experiments include its high fluorescence quantum yield, long emission wavelength, and low toxicity. This compound is also easy to use and can be applied to various biological samples. However, the limitations of this compound include its complex synthesis process and high cost. This compound also has limited stability and may degrade over time.
Future Directions
There are many future directions for the use of (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate in scientific research. One potential direction is the development of new fluorescent probes based on the structure of this compound. These probes could have improved properties, such as higher fluorescence quantum yields or longer emission wavelengths. Another potential direction is the application of this compound in new areas of research, such as drug discovery or disease diagnosis. This compound could also be used in combination with other imaging techniques, such as magnetic resonance imaging, to provide a more comprehensive understanding of biological processes.
Scientific Research Applications
(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has been widely used in scientific research, especially in the field of bioimaging. This compound has a high fluorescence quantum yield and a long emission wavelength, which make it an ideal fluorescent probe for imaging biological samples. This compound has been used to image various biological processes, such as protein-protein interactions, enzyme activities, and cellular signaling pathways. This compound has also been used to study the distribution and metabolism of drugs in living organisms.
properties
IUPAC Name |
butyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-2-3-12-29-23(28)17-6-10-20(11-7-17)26-14-18(13-25)22-27-21(15-30-22)16-4-8-19(24)9-5-16/h4-11,14-15,26H,2-3,12H2,1H3/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXYOLPGIFFJX-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.